N-顺式-十六碳-9Z-烯酰-L-高丝氨酸内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

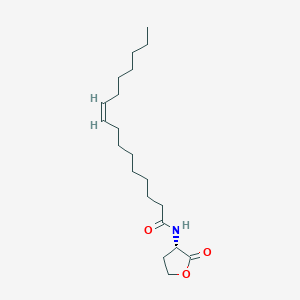

“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is a long-chain AHL (N-acylated homoserine lactones) that functions as a quorum sensing signaling molecule in strains of S. meliloti . Quorum sensing is a regulatory process used by bacteria for controlling gene expression in response to increasing cell density .

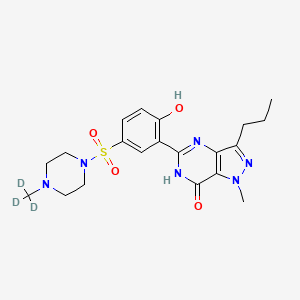

Molecular Structure Analysis

The molecular formula of “N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is C20H35NO3 . The InChi Code is InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19 (22)21-18-16-17-24-20 (18)23/h7-8,18H,2-6,9-17H2,1H3, (H,21,22)/b8-7-/t18-/m0/s1 .Chemical Reactions Analysis

“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is involved in quorum sensing, a regulatory process used by bacteria for controlling gene expression in response to increasing cell density . This process involves the production, release, and detection of small diffusible signal molecules called autoinducers .Physical And Chemical Properties Analysis

“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is a crystalline solid with a formula weight of 337.5 . It is soluble in DMF and DMSO .科学研究应用

Quorum Sensing Signaling Molecule

“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is a long-chain AHL (acylated homoserine lactones) that functions as a quorum sensing signaling molecule in certain strains of bacteria . Quorum sensing is a regulatory process used by bacteria for controlling gene expression in response to increasing cell density . This regulatory process manifests itself with a variety of phenotypes including biofilm formation and virulence factor production .

Inhibition of Pathogenesis

Regulating bacterial quorum sensing signaling can be used to inhibit pathogenesis . This represents a new approach to antimicrobial therapy in the treatment of infectious diseases . The specificity of the signal is conferred by the differences in the AHLs, which generally consist of a fatty acid coupled with homoserine lactone (HSL) .

Research in Immunology & Inflammation

This compound has been used in the research area of Immunology & Inflammation . The details of the specific studies and their results are not provided in the sources.

Research in Infectious Disease

“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” has also been used in the research area of Infectious Disease . The specifics of the research and the results are not detailed in the sources.

作用机制

Target of Action

N-cis-Hexadec-9Z-enoyl-L-homoserine lactone, also known as N-(9Z-hexadecenoyl)-homoserine lactone, is primarily a bacterial quorum-sensing signaling molecule . It plays a crucial role in controlling gene expression in response to increasing cell density .

Mode of Action

This compound achieves coordinated gene expression by the production, release, and detection of small diffusible signal molecules called autoinducers . The N-acylated homoserine lactones (AHLs) comprise one such class of autoinducers, each of which generally consists of a fatty acid coupled with homoserine lactone (HSL) . These differences confer signal specificity through the affinity of transcriptional regulators of the LuxR family .

Biochemical Pathways

The compound’s action manifests itself with a variety of phenotypes including biofilm formation and virulence factor production . It functions as a quorum sensing signaling molecule in strains of S. meliloti .

未来方向

属性

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h7-8,18H,2-6,9-17H2,1H3,(H,21,22)/b8-7-/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQHAQLGRDSHKW-ZEVQVBBLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)

![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)

![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)